N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide
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Overview
Description
N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is a complex organic compound known for its significant applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, linked to an acenaphthene moiety and a benzenesulfonamide group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine ring, followed by the introduction of dimethyl groups and the sulfanyl group. The acenaphthene moiety is then attached through a series of coupling reactions, and finally, the benzenesulfonamide group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of these reactions is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrimidine ring and the benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. This inhibition can lead to therapeutic effects, such as reducing inflammation or slowing disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide
- N-(2,4-Dimethyl-phenyl)-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide
Uniqueness
N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15-14-16(2)26-24(25-15)30-23-20-13-7-9-17-8-6-12-19(21(17)20)22(23)27-31(28,29)18-10-4-3-5-11-18/h3-14,22-23,27H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSDGWKMSGQFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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